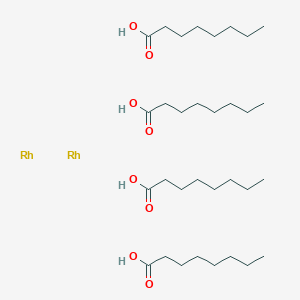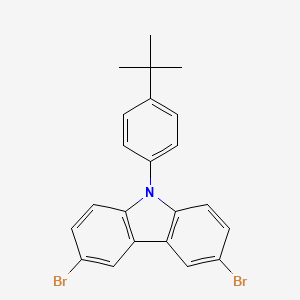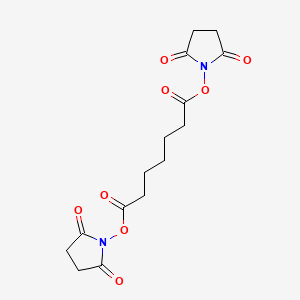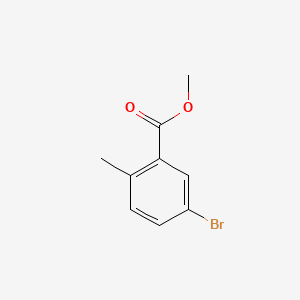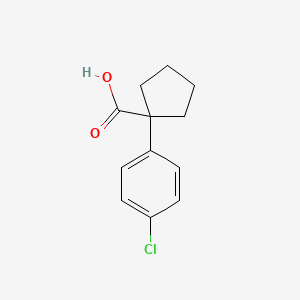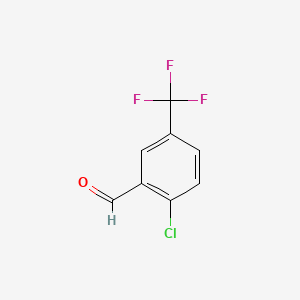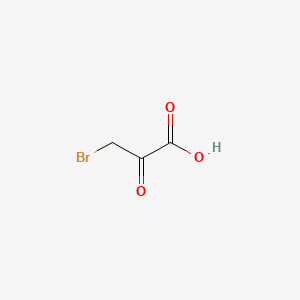
3-溴丙酮酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromopyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-bromopyruvic acid, arising from deprotonation of the carboxy group. It is functionally related to a pyruvate. It is a conjugate base of a 3-bromopyruvic acid.
科学研究应用
抗癌剂
3-溴丙酮酸 (3BP) 被认为是一种有效的抗癌化合物,有望作为治疗各种癌症类型的治疗剂。 它通过特异性抑制癌细胞代谢发挥作用,由于基因突变,癌细胞代谢优先依赖有氧糖酵解 .
亲和标记
它充当蛋白质中半胱氨酸残基的亲和标记。 此应用在研究蛋白质结构和功能中至关重要,因为它允许特异性标记半胱氨酸残基 .
杂环化合物的合成
3-溴丙酮酸参与咪唑并[1,2-a]吡啶-2-羧酸和取代吡喃酮的合成,这些化合物在药物化学中具有价值,用于创建各种治疗剂 .
生物化学中的交联剂
它在核酸和蛋白质之间的交联剂中起着至关重要的作用,这对于研究这些生物分子之间的相互作用至关重要 .
糖酵解抑制剂
作为丙酮酸模拟物,3-溴丙酮酸 (3-BP) 抑制糖酵解,这在动物研究中已显示出预防肿瘤生长甚至根除现有肿瘤的功效 .
代谢研究
作用机制
Target of Action
3-Bromopyruvic acid (3-BP) is a potent anticancer compound that targets key enzymes involved in energy metabolism in cancer cells . The primary targets of 3-BP are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK II) . These enzymes play crucial roles in glycolysis, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
3-BP acts as an alkylating agent and an antimetabolite of pyruvate . It inhibits its targets by alkylation, typically at cysteine side-chains, leading to the disruption of disulfide bridges . This inhibition disrupts the normal function of these enzymes, thereby suppressing glycolysis and mitochondrial metabolism .
Biochemical Pathways
The inhibition of GAPDH and HK II by 3-BP disrupts the glycolytic pathway, reducing the production of ATP, a key energy molecule . This disruption of energy production is particularly detrimental to cancer cells, which rely heavily on glycolysis for their energy needs . Additionally, 3-BP has been shown to harm mitochondrial NADH dehydrogenase activity .
Pharmacokinetics
It is known that 3-bp can be delivered into cells via the pyruvate transporter system . Once inside the cell, 3-BP exerts its effects on its target enzymes.
Result of Action
The action of 3-BP leads to a decrease in ATP production, causing energy depletion in cancer cells . This energy depletion can lead to cell death, thereby preventing tumor growth and even eradicating existing tumors . Furthermore, 3-BP has been shown to reduce the proliferation of certain types of cancer cells .
Action Environment
The efficacy of 3-BP can be influenced by environmental factors such as nutrient availability. For instance, starvation has been shown to sensitize certain cancer cells to 3-BP treatment . Additionally, the overexpression of certain proteins, such as proteasome activator (PA) 28, can lead to a partial resistance to the stress provoked by 3-BP .
生化分析
Biochemical Properties
3-Bromopyruvic acid is known to interact with several enzymes, proteins, and other biomolecules. The primary intracellular target of 3-Bromopyruvic acid is glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by 3-Bromopyruvic acid . It also inhibits key glycolytic enzymes including hexokinase II , glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , and lactate dehydrogenase (LDH) .
Cellular Effects
3-Bromopyruvic acid has significant effects on various types of cells and cellular processes. It suppresses cancer cell growth by targeting glycolytic and mitochondrial metabolism . It has been shown to decrease proliferation of hepatocellular carcinoma cells and reduce tumor growth in animal studies . It also influences cell function by disrupting glucose metabolism leading to cell death .
Molecular Mechanism
3-Bromopyruvic acid exerts its effects at the molecular level through several mechanisms. It is a strong alkylating agent and it irreversibly alkylates the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), resulting in the disruption of glucose metabolism leading to cell death .
Dosage Effects in Animal Models
In animal models, the effects of 3-Bromopyruvic acid vary with different dosages. For instance, 3-Bromopyruvic acid treatment (50 mg/kg ip. daily, 6 days/week for three weeks) was effective in attenuating tumor growth and causing tumor necrosis in a hepatocellular carcinoma mouse xenograft model .
Metabolic Pathways
3-Bromopyruvic acid is involved in the glycolytic pathway, where it inhibits key enzymes and disrupts glucose metabolism . It also targets mitochondrial metabolism .
Transport and Distribution
3-Bromopyruvic acid is transported into cells via the pyruvate transporter system . Once intracellular, it interacts with various biomolecules to exert its effects
Subcellular Localization
Given its role as a glycolytic inhibitor and its effects on mitochondrial metabolism, it can be inferred that it likely localizes to the cytoplasm and mitochondria where these metabolic processes occur .
属性
CAS 编号 |
1113-59-3 |
|---|---|
分子式 |
C3H2BrO3- |
分子量 |
165.95 g/mol |
IUPAC 名称 |
3-bromo-2-oxopropanoate |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |
InChI 键 |
PRRZDZJYSJLDBS-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=O)O)Br |
规范 SMILES |
C(C(=O)C(=O)[O-])Br |
Key on ui other cas no. |
1113-59-3 |
Pictograms |
Corrosive |
同义词 |
3-bromopyruvate 3-bromopyruvic acid bromopyruvate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
